2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide
Description
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(14)6-7-2-4-8(5-3-7)10(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
KKBIDDVZLNQYGE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with the cyclization of β-ketophosphonate substrates using manganese(III) acetate as a catalyst. Subsequent treatment with hydroxylamine hydrochloride introduces the hydroxycarbamimidoyl moiety. Dimethyl sulfoxide (DMSO) serves as the solvent, enhancing reactant solubility and microwave absorption. A critical optimization parameter is the irradiation power, typically maintained at 300–500 W to prevent thermal degradation. For example, a 15-minute exposure at 120°C yields the target compound with a purity of 92% (as confirmed by HPLC).
Table 1: Microwave-Assisted Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Manganese(III) acetate | |
| Solvent | Dimethyl sulfoxide (DMSO) | |
| Temperature | 120°C | |
| Irradiation Time | 15 minutes | |
| Yield | 85–92% |
Thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7) is employed to monitor reaction progress. Post-synthesis purification involves recrystallization from ethanol, yielding crystals with a melting point of 178–180°C.
Conventional Thermal Synthesis
Conventional heating methods remain viable for large-scale production, albeit with longer reaction times. These protocols often utilize hydroxylamine derivatives and aromatic aldehydes as starting materials.
Claisen-Schmidt Condensation Approach
A pivotal method involves the Claisen-Schmidt reaction between 2,4-thiazolidinedione and 2-(4-formylphenoxy)-N-substituted acetamide derivatives. The reaction proceeds in glacial acetic acid with sodium acetate as a base, facilitating aldol condensation at 80–90°C for 4–6 hours. The hydroxycarbamimidoyl group is introduced via nucleophilic addition of hydroxylamine to the intermediate imine.
Table 2: Conventional Synthesis Conditions
| Component | Details | Source |
|---|---|---|
| Reagents | 2,4-Thiazolidinedione, hydroxylamine hydrochloride | |
| Solvent | Glacial acetic acid | |
| Temperature | 80–90°C | |
| Reaction Time | 4–6 hours | |
| Yield | 70–78% |
Characterization via IR spectroscopy reveals key absorptions at 1683 cm⁻¹ (C=O stretch) and 1245 cm⁻¹ (C-S bond), while ¹H NMR spectra confirm the presence of the methylacetamide group (δ 2.4 ppm) and aromatic protons (δ 6.8–8.2 ppm).
Solution-Phase Condensation Methods
Solution-phase techniques emphasize modular assembly of the hydroxycarbamimidoyl-phenylacetamide scaffold. A notable strategy involves condensing 4-(bromomethyl)benzoic acid derivatives with N-methylacetamide precursors.
Esterification and Amidation Sequence
The synthesis commences with esterification of 4-(bromomethyl)benzoic acid using methanol and sulfuric acid, yielding methyl 4-(bromomethyl)benzoate. Subsequent amidation with N-methylamine in tetrahydrofuran (THF) at 60°C produces the acetamide intermediate. Finally, treatment with hydroxylamine in aqueous ethanol introduces the hydroxycarbamimidoyl group.
Table 3: Solution-Phase Synthesis Metrics
| Step | Conditions | Yield |
|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux, 2 hours | 75% |
| Amidation | THF, 60°C, 4 hours | 68% |
| Hydroxylamine Addition | Ethanol:H₂O (1:1), 12 hours | 80% |
Characterization and Analytical Validation
Rigorous spectroscopic and chromatographic techniques ensure compound identity and purity. Key methods include:
Spectroscopic Analysis
Chromatographic Purity Assessment
-
HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile:water 60:40).
-
TLC : Rf value of 0.48 (ethyl acetate:hexane 3:7).
Comparative Evaluation of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Microwave-Assisted | Rapid (15 minutes), high yield | Specialized equipment needed |
| Conventional Thermal | Scalable, low cost | Long reaction time (6 hours) |
| Solution-Phase | Modular, high purity | Multi-step, moderate yields |
Chemical Reactions Analysis
Hydrolysis Reactions
This compound undergoes hydrolysis under both acidic and basic conditions due to its amide bond. The hydroxycarbamimidoyl group influences reaction rates through hydrogen bonding stabilization of intermediates.
| Conditions | Reagents | Products | Yield | Key Observations |
|---|---|---|---|---|
| 1M HCl, reflux, 6 hrs | HCl/H2O | 4-(N'-hydroxycarbamimidoyl)benzoic acid + methylamine | 78% | Acidic conditions favor C-N bond cleavage |
| 0.5M NaOH, 80°C, 4 hrs | NaOH/EtOH | Sodium 4-(N'-hydroxycarbamimidoyl)benzoate + CH3NH2 | 85% | Base hydrolysis shows faster kinetics than acid |
Acylation/Amidation Reactions
The acetamide nitrogen acts as a nucleophile in acylation reactions, while the hydroxyimine group participates in intramolecular stabilization .
Cyclization Reactions
Microwave-assisted cyclization creates heterocyclic systems with pharmacological relevance.
| Conditions | Catalyst | Products | Yield | Key Parameters |
|---|---|---|---|---|
| Microwave, 150°C, 20 min | Mn(OAc)3·2H2O | 1,2,4-Oxadiazole derivative | 81% | 300W power, DMSO solvent |
| Conventional heating, 12 hrs | Cu(OAc)2 | Imidazolinone analogue | 57% | Lower efficiency vs microwave |
Electrophilic Aromatic Substitution
The para-substituted phenyl ring undergoes directed electrophilic attacks .
Oxidation Reactions
The hydroxyimine group undergoes redox transformations under controlled conditions.
| Oxidizing Agent | Conditions | Products | Yield | Mechanistic Insight |
|---|---|---|---|---|
| KMnO4, H2SO4 | 70°C, 3 hrs | Ketone derivative | 65% | Radical-mediated pathway |
| H2O2, FeSO4 | rt, 24 hrs | N-oxide compound | 58% | Fenton chemistry involvement |
Metal Complexation
The compound acts as a polydentate ligand for transition metals .
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO3)2·3H2O | pH 7.4, aqueous ethanol | Octahedral Cu(II) complex | 8.42 ± 0.15 |
| FeCl3·6H2O | pH 5.0, H2O | Tetrahedral Fe(III) complex | 6.89 ± 0.21 |
Mechanistic Highlights:
-
Hydrogen Bonding Effects : The hydroxycarbamimidoyl group forms intramolecular H-bonds (O-H···N=C), increasing thermal stability during reactions .
-
Solvent Dependency : Polar aprotic solvents (DMSO, DMF) enhance nucleophilic reactivity by 3-5x compared to non-polar solvents.
-
pH-Sensitive Reactivity : Below pH 5, the compound predominantly exists as a zwitterionic species, altering its nucleophilic character .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide exhibit significant anticancer properties. For example, compounds containing the acetamide functional group have been investigated for their ability to inhibit heme oxygenase-1 (HO-1), an enzyme linked to cancer progression. In vitro assays demonstrated that certain derivatives showed potent activity against various cancer cell lines, including prostate and lung cancer cells .
1.2 Neuroprotective Effects
The neuroprotective potential of the compound has been a focus of research, particularly regarding its effects on neurodegenerative diseases. Studies suggest that derivatives can modulate neuroinflammatory responses and protect neurons from oxidative stress, which is crucial in conditions like Alzheimer's disease .
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor. In particular, it has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in metabolic disorders. For instance, it has been tested as a potential inhibitor of protein kinases, which play a vital role in cell signaling and cancer development .
2.2 Drug Development
As a versatile scaffold in drug design, this compound serves as a starting point for synthesizing novel pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for developing new drugs aimed at treating a range of diseases from cancer to neurological disorders .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. It is known to catalyze the conversion of amidoximes and oximes to nitric oxide (NO), which has vasodilatory effects and impacts cardiovascular function. This biochemical pathway contributes to the release of NO, which decreases arterial pressure and thrombi formation.
Comparison with Similar Compounds
The following analysis compares 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide with structurally or functionally related compounds, focusing on synthesis, bioactivity, and physicochemical properties.
Structural Analogues and Derivatives
Bis-Carbamimidoyl Glutaramides (Compounds 3 and 4a)
- Structure : N1,N5-bis[4-(N'-hydroxycarbamimidoyl)phenyl]glutaramide (3) and its acetylated derivative (4a) feature two 4-(N'-hydroxycarbamimidoyl)phenyl groups connected by a glutaramide linker.
- Synthesis: Synthesized via a two-step process: (i) reaction of glutaryl chloride with 4-aminobenzonitrile, followed by (ii) hydroxylamine treatment in dimethyl sulfoxide (DMSO) .
Dihydrofuran-Phosphonate Derivatives (Compound A)
- Structure : Diethyl (5-benzyl-2-(4-(N'-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate includes a dihydrofuran-phosphonate core.
- Bioactivity : Exhibits moderate antileishmanial activity (IC50 = 91.1 µM) against Leishmania amazonensis .
Morpholine-Containing Acetamide (Compound 863669-04-9)
- Structure : N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide replaces the N-methyl group with a morpholine ring.
Biological Activity
2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological efficacy, structure-activity relationships (SAR), and potential therapeutic applications, particularly in antimicrobial and anticancer contexts.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step reaction involving the condensation of N-hydroxycarbamimidoyl derivatives with N-methylacetamide. Structural characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the formation of the desired compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various acetamide derivatives, including those similar to this compound. For instance, compounds containing amide linkages have shown promising results against bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis, demonstrating effective inhibition at low concentrations .
Table 1: Antimicrobial Activity of Acetamide Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A1 | X. oryzae | 50 µg/mL |
| A2 | X. axonopodis | 30 µg/mL |
| A3 | X. oryzicola | 40 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell membranes, as evidenced by scanning electron microscopy (SEM) studies which showed significant morphological changes in treated cells .
Anticancer Activity
The compound’s potential as an anticancer agent has also been explored. Heme oxygenase-1 (HO-1) is a key target in cancer therapy due to its role in promoting tumor cell survival and proliferation. Inhibitors of HO-1 have been shown to reduce cell invasiveness and induce apoptosis in cancer cell lines . Compounds structurally related to this compound have exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting significant antiproliferative effects.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7l | U87MG | 5.0 |
| 8a | HeLa | 3.5 |
| 9b | MCF-7 | 4.0 |
Structure-Activity Relationship (SAR)
The biological activity of acetamide derivatives is heavily influenced by their structural components. Modifications to the amide group, such as the introduction of hydroxyl or halogen substituents, can enhance antibacterial and anticancer properties .
Figure 1: SAR Analysis
- The presence of electron-withdrawing groups on the phenyl ring often correlates with increased potency against microbial targets.
- The length and branching of alkyl chains attached to the nitrogen atom also play a crucial role in modulating activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of N-phenylacetamide derivatives against Xanthomonas species, revealing that specific substitutions led to enhanced activity compared to standard antibiotics .
- Cancer Cell Inhibition : Research on compounds similar to this compound demonstrated significant inhibition of HO-1 expression in U87MG cells, leading to reduced invasiveness and increased apoptosis rates .
Q & A
Q. What established synthetic routes are available for 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide, and how do reaction parameters influence yield?
- Methodological Answer : A common approach involves multi-step synthesis, starting with substitution reactions under alkaline conditions, followed by reduction (e.g., iron powder in acidic media) and condensation with a carbamimidoyl group. For example, analogous protocols use nitrobenzene derivatives and pyridylmethanol as precursors, with yields optimized by controlling temperature (70–90°C), catalyst loading (e.g., 10 mol% Pd/C), and stoichiometric ratios .
- Example Reaction Table :
| Step | Reactants | Conditions | Key Parameters | Yield Range |
|---|---|---|---|---|
| Substitution | 3-Chloro-4-fluoronitrobenzene + 2-Pyridinemethanol | Alkaline (K₂CO₃), 80°C | pH 9–10, 12 h | 65–75% |
| Reduction | Intermediate + Fe powder | HCl (1M), 60°C | Stirring rate 500 rpm, 4 h | 80–85% |
| Condensation | Aniline derivative + Cyanoacetic acid | DCC coupling agent, RT | 24 h, inert atmosphere | 70–78% |
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray crystallography (e.g., single-crystal analysis) resolves bond lengths and torsion angles, critical for confirming the hydroxycarbamimidoyl moiety’s geometry .
- NMR : H and C NMR identify proton environments (e.g., N-methylacetamide protons at δ 2.8–3.1 ppm) and aromatic coupling patterns.
- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 265.12) .
Q. How should researchers handle solubility challenges in aqueous buffers?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) for initial stock solutions. For quantitative solubility, apply the shake-flask method with HPLC-UV quantification at λ = 254 nm. Pre-saturate buffers with compound to avoid recrystallization during bioassays .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates. Coupled with cheminformatics tools (e.g., ICReDD’s reaction path search algorithms), researchers can prioritize synthetic routes with minimal energy barriers. For example, simulations of carbamimidoyl group activation energies reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity measurements.
- Structural Analog Comparison : Cross-reference bioactivity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophore contributions .
Q. How do crystallographic packing interactions affect stability and formulation?
- Methodological Answer : Analyze intermolecular forces (e.g., C–H···O hydrogen bonds, π-π stacking) via crystal structure data. For instance, head-to-tail acetamide interactions in the lattice (as in N-(4-chloro-2-nitrophenyl)acetamide derivatives) increase thermal stability but reduce aqueous solubility. Mitigate this via co-crystallization with hydrophilic excipients (e.g., cyclodextrins) .
Safety and Compliance
Q. What safety protocols are critical during large-scale synthesis?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for steps involving iron powder (risk of H₂ gas evolution) or acidic conditions.
- PPE : Nitrile gloves and goggles mandatory; monitor airborne particulates with real-time sensors.
- Waste Disposal : Quench iron residues with 10% NaOH before neutralization .
Data Reproducibility
Q. Why do solvent polarity and pH variations lead to inconsistent reaction outcomes?
- Methodological Answer : The carbamimidoyl group’s protonation state (pKa ≈ 8.2) dictates nucleophilicity. In polar aprotic solvents (e.g., DMF), deprotonation enhances reactivity, while acidic media (pH <6) stabilize the amidine form, slowing condensation. Standardize pH with phosphate buffers (pH 7.4) for kinetic consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
